![molecular formula C12H15N3O2 B8570118 2-[2-(4-amino-3-methoxyphenyl)-1H-imidazol-5-yl]ethanol](/img/structure/B8570118.png)
2-[2-(4-amino-3-methoxyphenyl)-1H-imidazol-5-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-amino-3-methoxyphenyl)-1H-imidazol-5-yl]ethanol is a complex organic compound that features an imidazole ring substituted with an amino and methoxy group on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-amino-3-methoxyphenyl)-1H-imidazol-5-yl]ethanol typically involves multi-step organic reactions. One common method involves the condensation of 4-amino-3-methoxybenzaldehyde with glyoxal and ammonia to form the imidazole ring. This is followed by the reduction of the imidazole intermediate to introduce the ethanol group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-amino-3-methoxyphenyl)-1H-imidazol-5-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the imidazole ring to an imidazoline.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the phenyl ring or the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce halogens, alkyl, or aryl groups onto the compound .
Scientific Research Applications
2-[2-(4-amino-3-methoxyphenyl)-1H-imidazol-5-yl]ethanol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-[2-(4-amino-3-methoxyphenyl)-1H-imidazol-5-yl]ethanol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, influencing biochemical pathways. The amino and methoxy groups can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 2-(4-methoxyphenyl)-1H-imidazole
- 2-(4-aminophenyl)-1H-imidazole
- 2-(4-methoxy-3-nitrophenyl)-1H-imidazole .
Uniqueness
What sets 2-[2-(4-amino-3-methoxyphenyl)-1H-imidazol-5-yl]ethanol apart is the combination of its functional groups, which confer unique chemical reactivity and biological activity. The presence of both amino and methoxy groups on the phenyl ring, along with the ethanol group, provides a versatile platform for further chemical modifications and applications .
Properties
Molecular Formula |
C12H15N3O2 |
|---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
2-[2-(4-amino-3-methoxyphenyl)-1H-imidazol-5-yl]ethanol |
InChI |
InChI=1S/C12H15N3O2/c1-17-11-6-8(2-3-10(11)13)12-14-7-9(15-12)4-5-16/h2-3,6-7,16H,4-5,13H2,1H3,(H,14,15) |
InChI Key |
UULAEQAAAPOLRD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NC=C(N2)CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


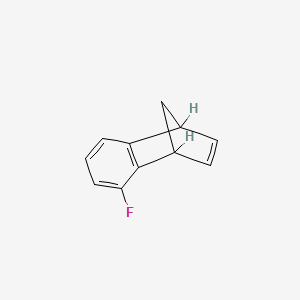
![5-chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8570045.png)
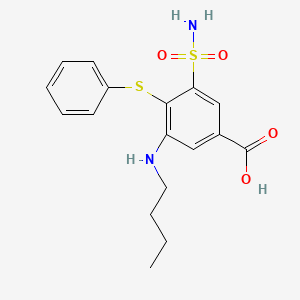
![1-{2-[(6-Bromo-2-naphthyl)oxy]ethyl}pyrrolidine](/img/structure/B8570059.png)
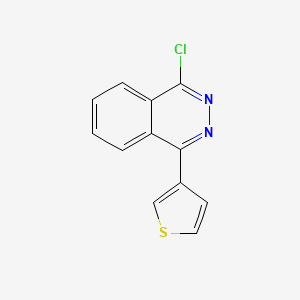
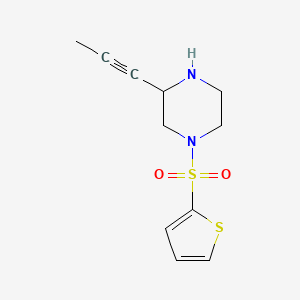
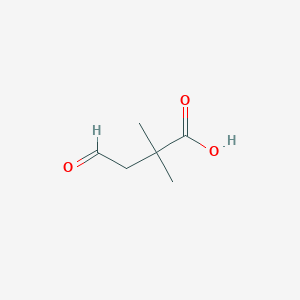
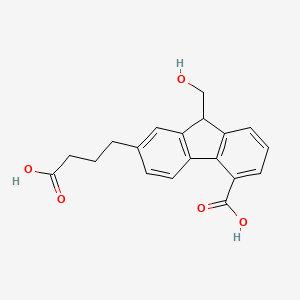
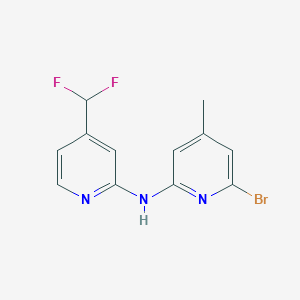
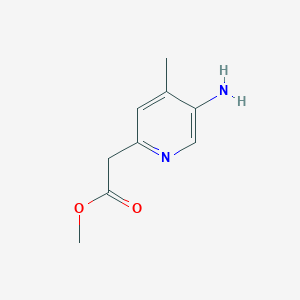
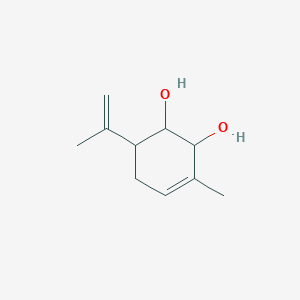

![6,7,8,9-tetrahydro-5H-[1,3]dioxolo[4,5-h][3]benzazepine](/img/structure/B8570131.png)
![8-Morpholin-4-yl-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B8570137.png)
